![molecular formula C9H17N3O B13874642 2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide](/img/structure/B13874642.png)
2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro nonane ring and an acetamide group. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide typically involves the reaction of 1,7-diazaspiro[4.4]nonane with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the spirocyclic ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted derivatives with various functional groups replacing the acetamide moiety.
Wissenschaftliche Forschungsanwendungen
2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
- 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride
Uniqueness
2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide is unique due to its specific spirocyclic structure and the presence of the acetamide group. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer better stability, reactivity, and biological activity .
Eigenschaften
Molekularformel |
C9H17N3O |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
2-(1,7-diazaspiro[4.4]nonan-1-yl)acetamide |
InChI |
InChI=1S/C9H17N3O/c10-8(13)6-12-5-1-2-9(12)3-4-11-7-9/h11H,1-7H2,(H2,10,13) |
InChI-Schlüssel |
MKAKEXYNEADYPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNC2)N(C1)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)

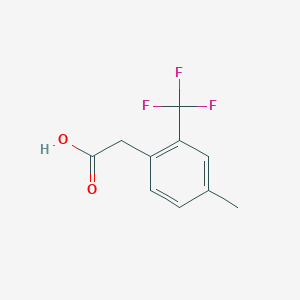
![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)


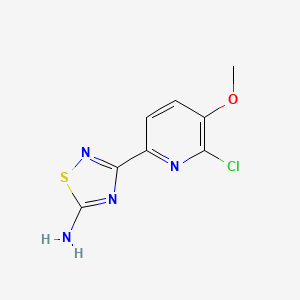

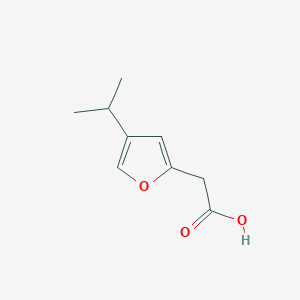
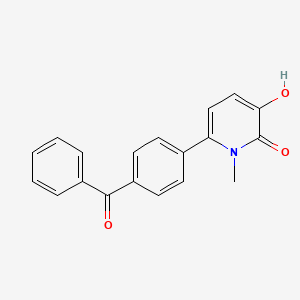
![Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate](/img/structure/B13874614.png)
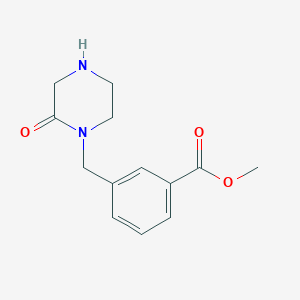
![5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)
![2-Phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13874628.png)
